![molecular formula C6H4INO3 B175931 2-Iodo-5-nitrophenol CAS No. 197243-46-2](/img/structure/B175931.png)
2-Iodo-5-nitrophenol
Overview
Description
2-Iodo-5-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a phenol ring
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 2-iodo-5-nitrophenol belongs, have been found to interact with enzymes such asSulfotransferase 1A1 and Alpha-amylase 2B . These enzymes play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Nitrophenols are known to undergo a series of reactions involvingnucleophilic aromatic substitution . This process could potentially lead to the replacement of the nitro group with a hydroxyl group, altering the compound’s interaction with its targets .
Biochemical Pathways
For instance, mononitrophenols can be hydroxylated to replace the NO2 group, consequently releasing NO2− and resulting in ortho−/para-dihydroxybenzene .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2789±300 °C and a density of 2176±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.
Result of Action
Nitrophenols are known to be toxic and can have various effects on cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, nitrophenols, including this compound, can be degraded in the environment through photocatalytic processes . Furthermore, the presence of other chemicals in the environment can also affect the degradation and action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds, such as 2-Iodo-5-nitrophenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitroaromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitroaromatic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-5-nitrophenol can be synthesized through the iodination of 5-nitrophenol. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in an acetic acid medium at room temperature. The process is efficient, yielding high purity products with minimal by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of iodine and nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2-Iodo-5-aminophenol.
Oxidation: Quinones derived from the phenolic group.
Scientific Research Applications
Antimicrobial Activity
2-Iodo-5-nitrophenol exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves the formation of reactive intermediates that disrupt protein synthesis essential for cell division, leading to apoptosis in microbial cells .
Anticancer Research
The compound has been investigated for its potential as an antineoplastic agent, particularly in the treatment of acute myeloid leukemia (AML). In vitro experiments demonstrated that it induces apoptosis in AML cells with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics . The mechanism of action involves targeting specific pathways related to cell proliferation, effectively depriving cancer cells of necessary energy sources .
Agricultural Applications
This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its unique structure allows for improved interaction with target organisms, thereby increasing crop yields and reducing agricultural losses due to pests .
Material Science
In materials science, this compound is explored for developing specialized polymers and organic electronic materials. Its properties are leveraged in creating flexible electronic devices such as OLEDs (Organic Light Emitting Diodes) due to its ability to function as an organic semiconductor .
Antimicrobial Studies
A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant reductions in bacterial viability at low concentrations .
Cancer Treatment Research
In vitro experiments showed that this compound induced apoptosis in AML cells, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics. The compound's ability to target specific signaling pathways involved in cell proliferation was crucial for its anticancer effects .
Environmental Impact
Investigations into the phototransformation of halophenolic compounds revealed that derivatives like this compound can pose risks to marine organisms due to their persistence and toxicity in aquatic environments .
Comparison with Similar Compounds
2-Nitrophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-nitrophenol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
5-Iodo-2-nitrophenol: Another isomer with distinct properties due to the different arrangement of functional groups.
Uniqueness: 2-Iodo-5-nitrophenol is unique due to the specific positioning of the iodine and nitro groups on the phenol ring.
Biological Activity
2-Iodo-5-nitrophenol (C6H4INO3) is a nitrophenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and implications for health and environmental applications.
This compound is characterized by the presence of both iodo and nitro substituents on the phenolic ring. Its molecular structure can be represented as follows:
- Molecular Formula : C6H4INO3
- Molecular Weight : 253.01 g/mol
- Boiling Point : Approximately 278.9 °C
- Density : 2.176 g/cm³
These properties contribute to its reactivity and interactions with biological systems.
Target Enzymes
Research indicates that this compound interacts with various enzymes, notably:
- Sulfotransferase 1A1 : Involved in the metabolism of drugs and xenobiotics.
- Alpha-amylase 2B : Plays a role in carbohydrate digestion.
These interactions suggest that the compound may influence metabolic pathways and enzyme activity in biological systems.
Biochemical Pathways
Nitrophenols, including this compound, undergo nucleophilic aromatic substitution reactions. This mechanism can lead to the formation of reactive intermediates, which may further interact with cellular components, potentially disrupting normal cellular functions.
Antimicrobial Properties
Studies have investigated the antimicrobial activity of this compound against various pathogens:
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cell lines:
- Cell Line Studies : It has been observed that at high concentrations, this compound can induce toxicity in mammalian cell lines, which raises concerns regarding its safety profile for therapeutic use .
Environmental Impact
Due to its structural characteristics, this compound is also studied for its environmental implications:
- Biodegradation : Certain bacterial strains have been identified that can utilize nitrophenolic compounds as carbon sources, suggesting potential bioremediation applications .
Study on Microbial Degradation
A significant study focused on the microbial degradation of nitrophenols highlighted the ability of Cupriavidus sp. strain CNP-8 to utilize 2-chloro-5-nitrophenol (a related compound) as a sole carbon source. This study provided insights into the metabolic pathways involved in degrading nitrophenolic compounds and their potential environmental applications .
Toxicological Assessments
Toxicological evaluations have revealed that nitrophenols can have varying effects based on concentration:
Concentration (mM) | Degradation Rate (μM/h) | Observations |
---|---|---|
0.3 | 21.2 | Complete degradation in 36 h |
0.4 | - | Maximum rate observed |
>0.7 | Negligible | Toxic inhibitory effects noted |
This table illustrates how higher concentrations may inhibit microbial growth and degradation processes .
Properties
IUPAC Name |
2-iodo-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACYTMKOLNBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595465 | |
Record name | 2-Iodo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197243-46-2 | |
Record name | 2-Iodo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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